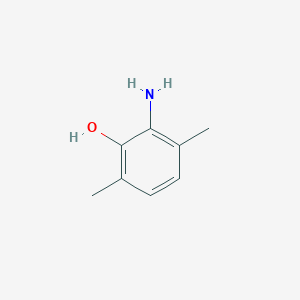

2-Amino-3,6-dimethylphenol

Description

Context within Substituted Phenol (B47542) and Aminophenol Chemistry

2-Amino-3,6-dimethylphenol belongs to the class of substituted phenols, which are aromatic compounds where a hydroxyl (-OH) group is directly attached to a benzene (B151609) ring that also bears other functional groups. iitk.ac.in The presence of the hydroxyl group significantly influences the chemical properties of the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack compared to benzene itself. docbrown.info Phenols are generally weak acids, and their acidity can be modified by the nature of the other substituents on the ring. iitk.ac.inlibretexts.org Electron-donating groups, such as the methyl (-CH3) groups in this compound, tend to decrease the acidity of the phenol. libretexts.org

This compound is also classified as an aminophenol, a group of aromatic compounds containing both an amino (-NH2) and a hydroxyl group on the benzene ring. researchgate.netchemcess.com Aminophenols are amphoteric, meaning they can act as either weak acids or weak bases, though the basic character of the amino group typically prevails. researchgate.netchemcess.com The relative positions of the amino and hydroxyl groups are crucial in determining the compound's stability and reactivity. researchgate.net For instance, 2-aminophenol (B121084) and 4-aminophenol (B1666318) are prone to oxidation, whereas 3-aminophenol (B1664112) is more stable. researchgate.netchemcess.com Aminophenols are highly reactive and participate in a variety of chemical transformations involving both the amino and hydroxyl functionalities, as well as reactions on the benzene ring itself. researchgate.netchemcess.com

The specific arrangement of the amino, hydroxyl, and two methyl groups in this compound creates a unique electronic and steric environment that influences its physical and chemical properties. The methyl groups, being electron-donating, further modulate the reactivity of the aromatic ring and the acidity of the phenolic proton.

Significance as a Research Target in Organic Synthesis

The synthesis of substituted phenols and their derivatives is a significant area of research in organic chemistry due to their wide-ranging applications. 2,6-dimethylphenol (B121312), a related compound, is an important industrial chemical used as a monomer for producing polyphenylene oxide (PPO), a high-performance thermoplastic. researchgate.netgoogle.com The synthesis of such compounds often involves the alkylation of phenol with methanol (B129727). researchgate.net

The presence of multiple functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules. Aminophenols are precursors in the production of dyes, pharmaceuticals, and photographic developers. researchgate.net The reactivity of both the amino and hydroxyl groups allows for a variety of chemical modifications, including alkylation, acylation, and cyclization reactions. researchgate.netchemcess.com

Research into the synthesis of related substituted phenols, such as those containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), has been driven by the desire to create polymers with enhanced properties like higher glass transition temperatures and improved thermal stability. mdpi.com Furthermore, the development of chiral phenols, such as 2,6-Bis(2-alkylphenyl)-3,5-dimethylphenol, highlights the ongoing effort to create molecules with specific stereochemistry for applications in asymmetric catalysis. acs.org The synthesis of this compound and its derivatives is therefore of academic interest for exploring new synthetic methodologies and for creating novel materials and molecules with tailored properties.

Overview of Current Research Trajectories and Gaps

Current research on aminophenol derivatives is multifaceted, exploring their potential in various fields. For instance, studies on related dimethylphenol compounds have investigated their role in the synthesis of low-dielectric thermosets for applications in high-frequency communication. researchgate.net The microbial degradation of dimethylphenol isomers is another active area of research, with studies identifying enzymes capable of breaking down these compounds, which has implications for bioremediation. nih.gov

A significant gap in the current body of literature is the limited amount of research focused specifically on this compound. While there is extensive information on the broader classes of substituted phenols and aminophenols, detailed studies on the synthesis, reactivity, and potential applications of this particular isomer are less common. Much of the available information is extrapolated from research on similar compounds like 2-amino-3,5-dimethylphenol (B1594032) or other aminophenol isomers.

Structure

3D Structure

Properties

CAS No. |

17672-23-0 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-amino-3,6-dimethylphenol |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 |

InChI Key |

CAMQCQPKZNSFND-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)O)N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)N |

Synonyms |

2-Amino-3,6-dimethylphenol |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 2 Amino 3,6 Dimethylphenol

Nitration-Reduction Pathways for Aminophenol Derivatives

A common and well-established route to synthesizing aminophenols involves a two-step sequence: the nitration of a phenol (B47542) precursor followed by the reduction of the resulting nitro group. For the synthesis of 2-Amino-3,6-dimethylphenol, this pathway commences with 3,6-dimethylphenol. The first step is the electrophilic aromatic substitution to introduce a nitro group (NO₂) onto the aromatic ring, yielding 2-nitro-3,6-dimethylphenol. Subsequently, this nitro intermediate is reduced to the target amino group (NH₂).

Chemical Reduction Techniques (e.g., Iron Powder/Acid Systems)

The reduction of the nitro group in 2-nitro-3,6-dimethylphenol can be effectively carried out using chemical reducing agents. A historically significant and cost-effective method is the use of a metal in the presence of an acid. scispace.com Systems such as iron powder with hydrochloric acid or acetic acid are frequently employed. scispace.com In this reaction, the iron metal acts as the reducing agent, transferring electrons to the nitro group, while the acid serves to protonate the intermediates formed during the reduction process.

Recent advancements have focused on making this process more environmentally benign. The use of highly active carbonyl iron powder (CIP) in a recyclable aqueous medium containing nanomicelles has been shown to be a mild, safe, and efficient method for reducing aromatic nitro groups with high functional group tolerance. organic-chemistry.orgescholarship.org This approach avoids harsh conditions and toxic solvents, offering a sustainable alternative. organic-chemistry.org

Table 1: Comparison of Chemical Reduction Systems for Aryl Nitro Groups

| Reducing System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe / HCl | Aqueous or alcoholic solvent, heat | Inexpensive, widely used | Requires strong acid, potential for side reactions |

| SnCl₂ / HCl | Alcoholic solvent | Good for sensitive functional groups | More expensive than iron, tin waste |

Catalytic Hydrogenation Methods (e.g., Palladium on Carbon)

Catalytic hydrogenation is another powerful and clean method for the reduction of nitro groups. wikipedia.org This technique involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity. wikipedia.orgmasterorganicchemistry.comnih.gov

The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized vessel. youtube.commdpi.com The palladium catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the transfer of hydrogen atoms to the nitro group, ultimately yielding the amine and water as the only byproduct. masterorganicchemistry.com Other catalysts from the platinum group metals, such as platinum or rhodium, are also effective. masterorganicchemistry.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitrophenols

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 5-10% Pd/C | H₂ Gas | Ethanol, Methanol (B129727), Ethyl Acetate | Room Temperature - 80°C | 1 - 100 atm |

| Platinum(IV) oxide (PtO₂) | H₂ Gas | Acetic Acid, Ethanol | Room Temperature | 1 - 5 atm |

| Raney Nickel | H₂ Gas | Ethanol | Room Temperature - 100°C | 50 - 100 atm |

Alkylation-Amination Sequences for Phenol Derivatives

While nitration-reduction is a robust method, direct amination of phenol derivatives presents a more atom-economical approach. This route forges the C-N bond directly, bypassing the need for nitration and reduction steps. However, the direct substitution of a phenolic hydroxyl group with an amino group is challenging due to the poor leaving group nature of the hydroxyl moiety.

Advanced Synthetic Approaches and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency. This involves a careful study of various reaction parameters.

Investigation of Solvent Effects and Reagent Stoichiometry

The choice of solvent can significantly influence the rate and outcome of chemical reactions. In the context of nitrophenol reduction, studies have shown that the solvent can have a pronounced effect on the reaction kinetics. For instance, in catalytic reductions using sodium borohydride (B1222165), the addition of alcohols like methanol or ethanol to an aqueous medium can dramatically decrease the reaction rate, sometimes suppressing it completely. nih.govnih.govresearchgate.net This effect is partly attributed to the higher solubility of oxygen in alcohols compared to water, which can interfere with the catalytic process. nih.govnih.gov

Reagent stoichiometry, particularly the concentration of the reducing agent, is another critical factor. Increasing the concentration of sodium borohydride can help to overcome the inhibitory effects of alcoholic co-solvents and improve the reaction rate. nih.govnih.gov Similarly, in reductions using iron powder, the amount of both the metal and the acid must be carefully controlled to ensure complete conversion without promoting side reactions. The concentration of the nitrophenol substrate itself can also impact the apparent rate constant of the reaction. core.ac.uk

Exploration of Catalytic Amination Processes (Drawing insights from 2,6-dimethylphenol (B121312) amination)

Advanced synthetic strategies are moving towards the direct catalytic amination of phenols. Although challenging, this approach is highly desirable from a green chemistry perspective. Insights can be drawn from studies on structurally similar compounds like 2,6-dimethylphenol. nih.govgoogle.comresearchgate.net

One promising method is the rhodium-catalyzed amination of phenols, which proceeds with water as the sole byproduct. organic-chemistry.orgresearchgate.net This process is believed to involve the rhodium catalyst facilitating a keto-enol tautomerization of the phenol. organic-chemistry.orgresearchgate.net This tautomerization allows for a subsequent dehydrative condensation with an amine to form the corresponding aniline (B41778) derivative. organic-chemistry.org Optimized conditions for this type of reaction have utilized a rhodium catalyst with a sodium carbonate base in a non-polar solvent like heptane (B126788) at elevated temperatures (e.g., 140°C). organic-chemistry.org This methodology has shown broad substrate compatibility, including with sterically hindered phenols. organic-chemistry.org

Furthermore, reductive amination over catalysts like Palladium on Carbon (Pd/C) or supported Nickel catalysts offers another route. mdpi.comrsc.orgrsc.org This pathway typically involves the initial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, followed by condensation with an amine and subsequent hydrogenation of the resulting imine. mdpi.com The development of efficient catalysts for the direct amination of 2,6-dimethylphenol could provide a streamlined and highly efficient synthesis of aminophenol derivatives. google.com

Scalability and Efficiency Studies for Laboratory Synthesis

The synthesis of this compound on a laboratory scale is primarily governed by the efficiency and scalability of two critical steps: the preparation of the N-(2,5-dimethylphenyl)hydroxylamine intermediate and its subsequent acid-catalyzed rearrangement. While specific scalability studies for this particular compound are not extensively documented in publicly available literature, an analysis of analogous synthetic routes for other substituted aminophenols provides valuable insights into potential challenges and optimization strategies.

Table 1: Comparison of Reduction Methods for Nitroarene to N-Arylhydroxylamine

| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Advantages | Potential Scalability Issues |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Rhodium on Carbon (Rh/C) with Hydrazine (B178648) | Ethanol | Room Temp. | High selectivity, mild conditions | Cost of catalyst, handling of hydrazine on larger scales |

For laboratory-scale synthesis aiming for gram-to-multigram quantities, the choice of method involves a trade-off between cost, safety, and efficiency. Catalytic hydrogenation often provides cleaner reactions and higher selectivity, which simplifies purification. However, the cost of rhodium catalysts can be a limiting factor for larger scales. Zinc reduction is more economical but requires careful control of the reaction temperature to prevent over-reduction to the corresponding aniline (2,5-dimethylaniline) and can result in zinc-containing waste streams.

The subsequent step, the acid-catalyzed rearrangement of N-(2,5-dimethylphenyl)hydroxylamine to this compound, is an example of a Bamberger-type rearrangement. The efficiency of this step is highly dependent on the acid concentration, temperature, and reaction time. Studies on the synthesis of p-aminophenol from nitrobenzene (B124822) via a phenylhydroxylamine intermediate highlight that these parameters must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts like aniline. rasayanjournal.co.in For instance, one study on PAP synthesis found the optimal reaction temperature to be 70°C with a sulfuric acid concentration of 1.5 M for a reaction time of 150 minutes, achieving a yield of approximately 46-48%. rasayanjournal.co.in

Table 2: Key Parameters Affecting Bamberger Rearrangement Efficiency (Analogous to this compound Synthesis)

| Parameter | Effect on Yield | Typical Range | Observations and Challenges |

|---|---|---|---|

| Acid Concentration | Directly influences reaction rate and product selectivity. | 1-5 M H₂SO₄ | Too high a concentration can lead to degradation, while too low may result in an incomplete reaction. rasayanjournal.co.in |

| Temperature | Increases reaction rate, but can also promote byproduct formation. | 60-90 °C | An optimal temperature exists to balance reaction speed and selectivity. Exceeding this can lower the yield. rasayanjournal.co.in |

| Reaction Time | Longer times can increase conversion but also risk product degradation. | 60-180 min | The optimal time depends on temperature and acid concentration. Monitoring the reaction is key. rasayanjournal.co.in |

| Purity of Intermediate | Impurities from the reduction step can lead to side reactions. | >95% | Purification of the N-arylhydroxylamine is critical for a clean rearrangement and higher yield. |

Mechanistic Studies of Rearrangement Reactions (e.g., Bamberger-type rearrangements pertinent to N-phenylhydroxylamines)

The formation of this compound from its N-arylhydroxylamine precursor is a classic example of the Bamberger rearrangement. This reaction involves the conversion of an N-phenylhydroxylamine into a p-aminophenol in the presence of a strong aqueous acid, such as sulfuric acid. wikipedia.orgscribd.com The reaction is understood to be an intermolecular process, a fact confirmed by isotope labeling studies where 18O from H₂18O was incorporated into the final aminophenol product. beilstein-journals.org

The accepted mechanism for the Bamberger rearrangement proceeds through several key steps:

Protonation of the Hydroxylamine (B1172632) : The reaction is initiated by the protonation of the N-phenylhydroxylamine. While the nitrogen atom is more basic and its protonation is favored, this pathway is unproductive. The key step is the O-protonation of the hydroxyl group, which creates a good leaving group (water). wikipedia.orgscribd.com

Formation of a Nitrenium Ion : Following O-protonation, a molecule of water is eliminated, leading to the formation of a highly reactive, electron-deficient intermediate known as a nitrenium ion (Ar-NH⁺). wikipedia.orghellenicaworld.com This step is generally considered to be the rate-determining step of the reaction. beilstein-journals.org

Nucleophilic Attack by Water : The nitrenium ion is a potent electrophile. A water molecule from the solvent then acts as a nucleophile and attacks the aromatic ring. This attack occurs predominantly at the para-position due to resonance stabilization of the resulting carbocation intermediate. wikipedia.orgscribd.com

Rearomatization : The final step involves the loss of a proton from the intermediate to restore the aromaticity of the ring, yielding the final 4-aminophenol (B1666318) product. youtube.com

In the specific case of N-(2,5-dimethylphenyl)hydroxylamine, the para-position relative to the nitrogen atom is occupied by a methyl group (the 5-position of the starting phenyl ring). Therefore, the incoming nucleophile (water) is directed to the available ortho-position, which ultimately becomes the hydroxyl group in the this compound product after tautomerization and rearomatization. The methyl groups on the ring influence the electron density and may affect the stability of the nitrenium ion and the subsequent steps.

Kinetic studies on sterically hindered phenylhydroxylamines have provided further insight into the mechanism. The reaction is generally considered to follow an SN1-type mechanism. beilstein-journals.org More recent investigations using Density Functional Theory (DFT) calculations have questioned the existence of a free nitrenium ion as a distinct intermediate, suggesting that in the presence of a water cluster, the process might proceed through an aniline dication-like transition state without the formation of a discrete nitrenium ion. beilstein-journals.org These computational studies propose that a diprotonated species may be significantly involved at higher acid concentrations. beilstein-journals.org

The regioselectivity of the Bamberger rearrangement is a critical aspect. For N-(2,5-dimethylphenyl)hydroxylamine, the nucleophilic attack is directed to the C6 position (ortho to the amino group and para to the C3-methyl group), leading to the formation of this compound. The presence of the two methyl groups on the aromatic ring influences the electronic and steric environment, guiding the regiochemical outcome of the nucleophilic attack.

Chemical Reactivity and Transformation Studies of 2 Amino 3,6 Dimethylphenol

Phenolic Reactivity: Oxidation and Coupling Processes

The phenolic hydroxyl group, in conjunction with the activating amino group, makes the aromatic ring of 2-Amino-3,6-dimethylphenol susceptible to oxidative transformations.

While specific studies on the oxidative coupling polymerization of this compound are not extensively documented, significant insights can be drawn from the well-researched oxidative polymerization of 2,6-dimethylphenol (B121312). This process, often catalyzed by copper-amine complexes, leads to the formation of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. tandfonline.com The polymerization proceeds through the oxidative coupling of phenoxy radicals.

Similarly, aminophenols can undergo oxidative polymerization to form polymers with complex structures, including both C-O-C and C-N-C linkages. tandfonline.comtandfonline.com The presence of the amino group in this compound is expected to influence the polymerization pathway, potentially leading to a ladder-type structure through the involvement of both the phenolic and amino functionalities. mdpi.com The polymerization of other substituted aminophenols, such as m-aminophenol, has been shown to yield polymers with interesting thermal and electrical properties. tandfonline.compsu.edu The polymerization of 4-amino-2,6-dichlorophenol (B1218435) has been achieved through both chemical and enzymatic oxidation, yielding polymers with different molecular weights and surface morphologies. researchgate.net

Table 1: Comparison of Oxidative Polymerization of Phenolic Compounds

| Monomer | Catalyst/Oxidant | Resulting Polymer Structure | Reference |

| 2,6-Dimethylphenol | Copper-Amine Complex/O₂ | Poly(2,6-dimethyl-1,4-phenylene oxide) | tandfonline.com |

| m-Aminophenol | Ammonium Persulfate (APS) | Poly(m-aminophenol) | tandfonline.compsu.edu |

| o-Aminophenol | Various (e.g., H₂O₂, NaOCl) | Ladder-type polymer with phenoxazine (B87303) units | mdpi.comd-nb.info |

| 4-Amino-2,6-dichlorophenol | H₂O₂ or Horseradish Peroxidase (HRP) | Poly(4-amino-2,6-dichlorophenol) | researchgate.net |

Copper-amine complexes are widely recognized for their catalytic efficacy in the oxidative coupling of phenols. tandfonline.comnih.gov These catalysts are instrumental in the synthesis of PPO from 2,6-dimethylphenol and are also employed in the oxidation of aminophenols. rsc.orgiitkgp.ac.in The catalytic cycle generally involves the formation of a copper-substrate complex, followed by electron transfer to generate phenoxy radicals, which then couple. The specific amine ligand used in the complex can significantly influence the reaction rate and product selectivity. nih.gov

Studies on the aerobic oxidation of 2-aminophenol (B121084) to 2-amino-phenoxazine-3-one have demonstrated the effectiveness of various mononuclear and polynuclear copper(II) complexes. rsc.orgiitkgp.ac.inrsc.org The catalytic efficiency can be tuned by altering the ligand environment around the copper center. For instance, pyrazole-ligated copper complexes have shown exceptional performance in the oxidation of 2,6-dimethylphenol. researchgate.net Besides copper, other transition metal complexes, such as those of cobalt and manganese, have also been investigated as catalysts for the oxidation of phenols and aminophenols. rsc.orgchem-soc.si

The oxidation of this compound is expected to readily form quinone derivatives. The presence of both the hydroxyl and amino groups makes the molecule highly susceptible to oxidation, leading to the formation of quinone imines as reactive intermediates. nih.govacs.org These intermediates can then undergo further reactions or hydrolysis to yield the corresponding quinone. The oxidation of various substituted phenols to their corresponding quinones has been achieved using a range of oxidizing agents, including hydrogen peroxide catalyzed by cobalt(II) acetate (B1210297) and sodium perborate (B1237305) on a solid support. chem-soc.siscispace.com

The oxidation of N-allyl-2-aminophenols has been shown to proceed via an ortho-quinone intermediate. acs.org Similarly, the enzymatic oxidation of substituted 2-aminophenols by phenoxazinone synthase proceeds through the formation of o-quinone imine intermediates. nih.gov

Table 2: Oxidizing Agents for the Conversion of Phenols to Quinones

| Oxidizing Agent | Catalyst | Substrate Example | Product Example | Reference |

| Hydrogen Peroxide | Cobalt(II) Acetate | 2,6-Dimethylphenol | 2,6-Dimethyl-1,4-benzoquinone | chem-soc.si |

| Sodium Perborate | Wet Montmorillonite K10 | 2,6-Dimethylphenol | 2,6-Dimethyl-1,4-benzoquinone | scispace.com |

| Phenyliodine Diacetate (PIDA) | None | N-allyl-2-aminophenol | ortho-Quinone intermediate | acs.org |

Amination Reactions and Derivatives Synthesis

The amino group of this compound is a key site for derivatization, allowing for the synthesis of a variety of compounds through condensation reactions.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). biointerfaceresearch.com This reaction is a fundamental transformation in organic synthesis and is typically carried out by refluxing the aminophenol and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. iljs.org.ngscispace.com A wide variety of substituted benzaldehydes have been condensed with aminophenols to create extensive libraries of Schiff bases. iljs.org.ngresearchgate.net The reaction is not limited to aldehydes, as ketones can also be used, although they are generally less reactive. researchgate.netresearchgate.net

The product of the condensation reaction between an amine and a carbonyl compound is characterized by the presence of a carbon-nitrogen double bond (C=N), which is referred to as an imine or an azomethine linkage. biointerfaceresearch.comscirp.org The formation of this linkage is confirmed by spectroscopic methods such as FT-IR, which shows the appearance of a characteristic C=N stretching band, and NMR, which reveals a specific signal for the azomethine proton. iljs.org.ngresearchgate.net Schiff bases derived from aminophenols are of significant interest due to their biological activities and their use as ligands in coordination chemistry. researchgate.netnih.govrsc.org The synthesis of azomethine derivatives of various aminophenols has been reported using different synthetic methodologies, including conventional heating and microwave irradiation. biointerfaceresearch.com

Table 3: Examples of Schiff Base Synthesis from Aminophenols

| Aminophenol | Carbonyl Compound | Product Type | Reference |

| 3-Aminophenol (B1664112) | Substituted Benzaldehydes | Schiff Base | iljs.org.ng |

| 2-Aminophenol | Substituted Benzaldehydes | Schiff Base | researchgate.net |

| o-Aminophenol | Pyrazole Aldehyde | Schiff Base | scispace.com |

| 2-Aminophenol | 3-Formyl-2-hydroxy-6-methoxyquinoline | Schiff Base | scirp.org |

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The reactivity of this compound is governed by the interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, as well as the two methyl (-CH₃) groups on the aromatic ring. These substituents significantly influence the electron density of the ring, directing the course of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are already substituted (positions 2, 6, and 4). The position para to the amino group is also occupied (position 6). Therefore, electrophilic attack would be predicted to occur at the remaining open positions, C4 and C5, with the directing effects of both activating groups influencing the final regioselectivity.

While direct studies on conventional electrophilic aromatic substitution (like nitration or halogenation) of this compound are not extensively documented, related research on substituted phenols provides insight. For instance, studies on 2,6-dimethylphenol have shown that arylation can occur preferentially at the C3 position. soton.ac.uk This reaction, however, does not proceed through a typical Friedel–Crafts mechanism but rather involves a cascade of an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement. soton.ac.uknih.gov In this pathway, a sulfonium-tethered intermediate is formed, which undergoes rearrangement to create a new C-C bond, yielding a biaryl product. soton.ac.uk The reaction of 2,6-dimethylphenol with aryl sulfoxides has been shown to yield the 3-arylated product with high regioselectivity. nih.gov

Table 1: Example of Arylation Reaction with a Substituted Phenol (B47542)

| Reactant | Reaction Type | Major Product | Regioselectivity | Reference |

|---|

This table illustrates a reaction pathway for a related phenol, suggesting potential, albeit complex, substitution patterns.

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the electron-rich ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which this compound lacks.

However, the phenoxide ion, formed by deprotonating the hydroxyl group with a base, is an excellent nucleophile. This nucleophilicity is exploited in reactions like the Williamson ether synthesis. In a discovery-based experiment designed for educational purposes, the phenoxide of 2,6-dimethylphenol is reacted with competing electrophiles, such as 1-bromopropane (B46711) and 2-bromopropane. walisongo.ac.id This reaction proceeds via an Sₙ2 mechanism, where the phenoxide oxygen attacks the alkyl halide, displacing the bromide ion to form an ether. walisongo.ac.id This demonstrates the nucleophilic character of the deprotonated hydroxyl group, though it is not a substitution reaction on the aromatic ring itself.

Ring-Opening and Rearrangement Pathways

Ring-Opening: The aromatic benzene (B151609) ring is exceptionally stable, and its cleavage requires significant energy input, such as high pressure and temperature, or highly specific enzymatic catalysis. There is no readily available scientific literature describing the chemical ring-opening of this compound under typical laboratory conditions.

Rearrangement Pathways: Rearrangement reactions offer alternative transformation routes for aromatic compounds.

Sigmatropic Rearrangements: As mentioned previously, the coupling of phenols with aryl sulfoxides can proceed through a nih.govnih.gov sigmatropic rearrangement. soton.ac.uknih.gov This type of reaction involves a concerted reorganization of sigma and pi electrons through a cyclic transition state. In the case of 2,6-dimethylphenol, an intermediate dearomatized cyclohexadienone is formed, which then undergoes the rearrangement. soton.ac.uknih.gov It is plausible that derivatives of this compound could undergo similar rearrangements under appropriate conditions.

Bamberger Rearrangement: The Bamberger rearrangement is a classic reaction in which N-phenylhydroxylamines rearrange in the presence of aqueous acid to form 4-aminophenols. This pathway is relevant in the metabolism of certain aromatic amines. For example, 2,6-dimethylaniline (B139824) (2,6-DMA) can be oxidized by cytochrome P450 enzymes to form N-hydroxy-2,6-dimethylaniline (DMHA). acs.org This hydroxylamine (B1172632) intermediate is known to rearrange, particularly under mildly acidic conditions, to produce 4-amino-3,5-dimethylphenol (B131400) (DMAP). acs.org This suggests that if this compound were to be N-hydroxylated, a similar rearrangement could be a potential transformation pathway.

Exploration of Biocatalytic Transformations (Drawing insights from 2,6-dimethylphenol monooxygenase research)

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The study of enzymes that act on structurally similar compounds can provide valuable insights into the potential biocatalytic transformations of this compound.

A key enzyme in this context is the 2,6-dimethylphenol (2,6-DMP) monooxygenase (MpdAB) from the bacterium Mycobacterium neoaurum B5-4. nih.gov This enzyme is responsible for the initial step in the biodegradation of 2,6-DMP. nih.gov

Characteristics of 2,6-DMP Monooxygenase (MpdAB):

Enzyme System: MpdAB is a two-component flavin-dependent monooxygenase. nih.gov It consists of a reductase component (MpdB) and an oxygenase component (MpdA).

Cofactors: The reaction requires NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors. nih.gov

Reaction Type: The enzyme catalyzes the para-hydroxylation of phenolic substrates. nih.gov

Substrate Specificity and Kinetics: Research has shown that MpdAB effectively hydroxylates 2,6-DMP and 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP) at the para-position relative to the existing hydroxyl group. nih.gov The hydroxylation of 2,3,6-TMP to 2,3,5-trimethylhydroquinone (2,3,5-TMHQ) is a critical step in the synthesis of Vitamin E. nih.gov

Table 2: Kinetic Parameters of MpdAB Monooxygenase with Phenolic Substrates

| Substrate | Apparent Kₘ (mM) | kcat/Kₘ (s⁻¹ mM⁻¹) | Product | Reference |

|---|---|---|---|---|

| 2,6-Dimethylphenol (2,6-DMP) | 0.12 ± 0.01 | 4.02 | 2,6-Dihydroxy-3-methyl-p-benzoquinone | nih.gov |

Data from a study characterizing the MpdAB enzyme system. nih.gov

Inferred Biocatalytic Potential for this compound: Drawing insights from the function of MpdAB, we can hypothesize about its potential interaction with this compound. The enzyme's primary function is para-hydroxylation. In this compound, the position para to the hydroxyl group (C4) is occupied by the amino group. This presents several possibilities:

Inhibition: The substrate may bind to the active site but fail to undergo hydroxylation due to the presence of the amino group, potentially acting as an inhibitor of the enzyme.

Alternative Reaction: The enzyme might catalyze a different reaction, such as oxidation of the amino group or hydroxylation at a different position, although this would be contrary to its known primary function.

No Activity: The steric and electronic properties of this compound might prevent it from effectively binding to the enzyme's active site altogether.

Further research, including docking studies and in vitro enzyme assays, would be necessary to determine the precise outcome of exposing this compound to 2,6-DMP monooxygenase or other similar biocatalysts. The use of such enzymes remains a promising field for the selective and environmentally benign functionalization of aminophenolic compounds. dntb.gov.uaacs.org

Theoretical and Computational Chemistry Investigations of 2 Amino 3,6 Dimethylphenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the properties of molecules. For 2-Amino-3,6-dimethylphenol, these methods help in understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. Its application to substituted phenols and aromatic amines has been extensive, providing reliable results that often correlate well with experimental data. semanticscholar.orgresearchgate.net DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate various properties of phenolic compounds. researchgate.netresearchgate.net For molecules like this compound, DFT calculations can predict infrared spectra, NMR chemical shifts, and thermodynamic properties. researchgate.net

The choice of functional and basis set is crucial in DFT calculations. The B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, is widely employed for its accuracy in predicting molecular properties for a broad range of organic compounds. researchgate.netresearchgate.net Studies on similar molecules, such as other substituted aminophenols, have demonstrated that DFT can effectively model the influence of different substituent groups on the electronic environment of the aromatic ring. semanticscholar.org The electron-donating nature of the amino and methyl groups in this compound is expected to significantly influence its electronic properties, and DFT is a powerful tool to quantify these effects.

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more advanced computational techniques. While it does not account for electron correlation to the same extent as DFT or post-HF methods, it remains a valuable tool for obtaining initial insights into molecular orbitals and electronic structure. nih.gov HF calculations have been used in conjunction with DFT to study various aromatic compounds, offering a comparative analysis of the results. researchgate.netnih.gov

For substituted phenols, HF calculations can provide reasonable predictions of molecular geometry and vibrational frequencies, although they may be less accurate than DFT for properties that are highly dependent on electron correlation. nih.govkg.ac.rs In the context of this compound, HF calculations can be used to determine the energies of the frontier molecular orbitals and provide a qualitative understanding of its electronic transitions.

Basis Set Selection and Validation

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation. For aromatic compounds like this compound, Pople-style basis sets, such as 6-31G(d,p) and its variations (e.g., 6-311++G(d,p)), are commonly used. researchgate.netmalayajournal.org The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules with heteroatoms and delocalized electron systems.

Validation of the chosen basis set is typically achieved by comparing the calculated properties with available experimental data or with results obtained using larger, more computationally expensive basis sets. For instance, calculated vibrational frequencies are often scaled to improve agreement with experimental infrared and Raman spectra. The selection of an appropriate basis set ensures a balance between computational feasibility and the desired level of accuracy for the properties being investigated.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and the nature of the frontier molecular orbitals (FMOs) are key to understanding the chemical reactivity and stability of a molecule.

HOMO-LUMO Energy Gaps and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. malayajournal.org A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the presence of electron-donating amino and methyl groups is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol (B47542). This would imply a higher reactivity, particularly towards electrophiles. Computational studies on similar substituted phenols have shown that the positions of the substituents significantly influence the HOMO and LUMO energy levels. semanticscholar.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -8.91 | -1.34 | 7.57 |

| 2-Aminophenol (B121084) | -7.89 | -0.98 | 6.91 |

| 2,6-Dimethylphenol (B121312) | -8.54 | -1.12 | 7.42 |

Note: The data in this table is illustrative and based on typical values found in computational chemistry literature for these or similar compounds. The exact values can vary depending on the computational method and basis set used.

Characterization of Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. researchgate.netijres.orgdergipark.org.tr These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2. malayajournal.org

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. malayajournal.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of charge transfer. dergipark.org.tr

The following table provides a hypothetical set of global reactivity descriptors for this compound based on the expected effects of its substituents, in comparison to related compounds.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |

|---|---|---|---|

| Phenol | 5.13 | 3.79 | 0.26 |

| 2-Aminophenol | 4.44 | 3.46 | 0.29 |

| 2,6-Dimethylphenol | 4.83 | 3.71 | 0.27 |

| This compound (Estimated) | ~4.2 - 4.5 | ~3.3 - 3.6 | ~0.28 - 0.30 |

Note: The data for Phenol, 2-Aminophenol, and 2,6-Dimethylphenol are illustrative and derived from typical computational results. The values for this compound are estimations based on the expected additive effects of the amino and methyl substituents.

Prediction of Local Reactivity Sites (e.g., Fukui Functions, Dual Descriptors)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the local reactivity of this compound. Fukui functions and dual descriptors are key concepts within conceptual DFT that help in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net

Fukui functions (f(r)) quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. Specifically, the function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). The dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), provides a more refined picture of reactivity. A positive Δf(r) value signifies an electrophilic site, whereas a negative value points to a nucleophilic site. mdpi.comresearchgate.net

For aminophenol derivatives, the amino and hydroxyl groups are expected to be the primary sites for electrophilic attack due to the lone pairs of electrons on the nitrogen and oxygen atoms. Conversely, the aromatic ring, activated by these electron-donating groups, will have regions susceptible to electrophilic substitution. Computational studies on similar molecules, such as other substituted phenols and anilines, have shown that the precise location of these reactive sites is highly dependent on the interplay of the electronic effects of all substituents. researchgate.netimist.ma The methyl groups, being electron-donating, further influence the electron density distribution around the ring.

The local reactivity can be examined by determining the Fukui functions and dual descriptor indices. researchgate.net These calculations help in understanding the contributions of various intermolecular contacts and predicting the most probable sites for chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.netmdpi.com The MEP map is plotted on the constant electron density surface, where different colors represent different values of the electrostatic potential. mdpi.com

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas indicate the presence of lone pair electrons or π-electron systems. For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making them the primary sites for interactions with electrophiles. researchgate.netuctm.edu

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu

For this compound, NBO analysis can provide detailed insights into the electronic structure. It can quantify the hybridization of the atomic orbitals involved in bonding and the occupancy of the bonding and antibonding orbitals. wisc.eduresearchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netwisc.edu The energy of these interactions, often denoted as E(2), indicates the strength of the delocalization.

In this compound, significant donor-acceptor interactions are expected to occur between the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors). This delocalization contributes to the resonance stabilization of the molecule. Furthermore, NBO analysis can reveal the presence and strength of intramolecular hydrogen bonds, for instance, between the amino and hydroxyl groups, by analyzing the interaction between the lone pair of the acceptor atom and the antibonding σ* orbital of the donor-H bond. mdpi.com The stability and charge delocalization of the molecule can be thoroughly investigated using NBO analysis. dergipark.org.tr

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-O and C-N bonds, and calculating the potential energy at each step. nih.gov The resulting potential energy surface (PES) reveals the energy minima corresponding to the most stable conformers. nih.gov

For this compound, the orientation of the hydroxyl and amino groups relative to the benzene (B151609) ring and to each other will be the primary focus of conformational analysis. Intramolecular hydrogen bonding between the -OH and -NH2 groups can significantly influence the conformational preferences and stability. mdpi.com

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations of vibrational frequencies and NMR chemical shifts can aid in the analysis of experimental spectra and provide a deeper understanding of the molecular structure and bonding. researchgate.net

Vibrational Frequencies: Theoretical vibrational analysis, typically performed using DFT methods, can calculate the frequencies and intensities of the normal modes of vibration. nih.govresearchgate.net These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to assign the observed spectral bands to specific molecular motions. nih.gov For this compound, key vibrational modes would include the O-H and N-H stretching and bending vibrations, C-H stretching and bending of the aromatic ring and methyl groups, and various ring stretching and deformation modes. The calculated potential energy distribution (PED) helps in providing a detailed assignment of each vibrational mode. nih.gov

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another important application of computational chemistry. google.com By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the molecule, their chemical shifts can be predicted relative to a standard reference. researchgate.nethmdb.ca These predictions are highly sensitive to the molecular geometry and electronic environment. researchgate.net For this compound, theoretical NMR calculations can help in assigning the signals in the ¹H and ¹³C NMR spectra to specific protons and carbon atoms in the molecule, including those of the aromatic ring, the methyl groups, and the amino and hydroxyl groups. google.com Discrepancies between experimental and predicted shifts can sometimes be resolved by considering solvent effects or the presence of different conformers.

Gas-Phase Acidity and Basicity Studies (Referencing dimethylphenol research)

The intrinsic acidity and basicity of a molecule, devoid of solvent effects, can be determined through gas-phase studies. These properties are fundamental to understanding a molecule's chemical reactivity.

Gas-Phase Basicity: The gas-phase basicity is the negative of the Gibbs free energy change for the protonation of a molecule in the gas phase. Proton affinity (PA) is the corresponding enthalpy change. researchgate.net For this compound, the most basic site is the nitrogen atom of the amino group, due to the presence of its lone pair of electrons. Computational methods, such as DFT, are widely used to calculate proton affinities and gas-phase basicities. researchgate.netnih.gov The electron-donating hydroxyl and methyl groups would be expected to increase the electron density on the nitrogen atom, thereby increasing the gas-phase basicity of the amino group. The study of protonation sites and the analysis of proton affinities are crucial for understanding the molecule's behavior in acid-catalyzed reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or detailed theoretical ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 2-Amino-3,6-dimethylphenol could be located.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicity for the protons of this compound, are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the this compound molecule, has not been published.

Advanced NMR Techniques (e.g., 2D NMR)

There are no available reports on the use of advanced 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific IR or FT-IR spectra for this compound are available. Such spectra would be expected to show characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and aromatic (C-H, C=C) functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its formula (C₈H₁₁NO), no experimental mass spectrometry or high-resolution mass spectrometry data, including fragmentation patterns, have been found. A European Commission report on the related isomer 3-amino-2,6-dimethylphenol (B1266368) mentions the detection of a molecule with a weight of 259 g/mol by LC/MS, which is not consistent with the expected mass of this compound. europa.eu

X-ray Crystallography for Definitive Solid-State Structural Determination

There is no evidence in the scientific literature of this compound having been successfully crystallized and its solid-state structure determined by X-ray crystallography. wikipedia.orgresearchgate.net Studies on related compounds, such as 4,6-Dibromo-2,3-dimethylphenol, have been reported, but this does not provide direct information on the crystal structure of the requested compound. iucr.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities and analyzing its composition in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound. Reverse-phase HPLC (RP-HPLC) is a commonly used method for its analysis. sielc.com A typical RP-HPLC method might utilize a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid. sielc.com Detection is frequently performed using a UV detector at wavelengths of 210 nm and 254 nm. This technique is not only scalable for preparative separations to isolate impurities but is also suitable for pharmacokinetic studies. sielc.com HPLC analysis has demonstrated the capability to achieve purity levels exceeding 99.7% for this compound. Furthermore, HPLC coupled with mass spectrometry (LC/MS) is instrumental in identifying and characterizing unknown impurities, which are often present at levels below 0.5%. europa.eu

A European Commission report detailed the analysis of several batches of 3-amino-2,6-dimethylphenol, a structural isomer, where HPLC was used to determine purity at 210 nm, 254 nm, and 280 nm, consistently showing high purity levels. europa.eu

Table 1: HPLC Purity Data for 3-Amino-2,6-dimethylphenol Batches europa.eu

| Batch Number | HPLC Purity at 210 nm (%) | HPLC Purity at 254 nm (%) | HPLC Purity at 280 nm (%) |

| 20110901 | 99.74 | 99.88 | 99.64 |

| 20110902 | 99.71 | 99.91 | 99.49 |

| 20110903 | 99.71 | 99.87 | 99.58 |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of phenolic compounds like this compound. epa.gov The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For the analysis of phenols, various capillary columns with different polarities can be employed. epa.gov Often, derivatization of the phenol (B47542) to a more volatile compound, such as a methylated phenol (anisole) or a pentafluorobenzyl ether, is performed to improve chromatographic separation and detection sensitivity. epa.gov

In the analysis of dimethylphenol isomers, the position of the methyl groups significantly influences their retention time. For instance, in the gas chromatographic separation of dimethylphenol isomers, 2,6-dimethylphenol (B121312) is often eluted first due to the steric hindrance of the methyl groups adjacent to the hydroxyl group, which reduces its interaction with the stationary phase. tubitak.gov.tr While specific studies on this compound are not as prevalent, the principles of GC separation of its isomers are directly applicable. Direct injection of the sample into the GC, sometimes with an online trapping mechanism, can be used for the analysis of volatile phenols in complex matrices. acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography offers a simple and rapid method for the qualitative analysis and monitoring of reactions involving this compound. It can be used to separate mixtures of phenolic compounds. chula.ac.th For instance, in a study on the interaction of various phenol derivatives with corn protein, TLC was performed on zein-impregnated cellulose (B213188) layers. uni-giessen.de Detection of the separated spots can be achieved through methods like exposure to iodine vapor. uni-giessen.de While not providing the quantitative precision of HPLC or GC, TLC is a valuable tool for preliminary analysis and for quickly assessing the progress of a chemical synthesis. chula.ac.th

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of materials containing this compound derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the degradation temperatures of polymers and other materials. For example, in the study of a 2,6-dimethylphenol-dicyclopentadiene advanced epoxy resin, TGA was used to evaluate the thermal stability of the cured epoxy networks. researchgate.net The degradation temperatures (Td, 5% weight loss) in a nitrogen atmosphere were found to be in the range of 344 to 401 °C. researchgate.net Similarly, TGA of poly(2,6-dimethyl-1,4-phenylene oxide)s containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) showed enhanced thermal degradability and increased char yield at 800 °C. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point, and curing behavior. For a poly-4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol, DSC analysis was carried out from 30 to 420 °C in a nitrogen atmosphere. vot.pl In the study of a 2,6-dimethyl phenol–dipentene epoxy, DSC was used to study the thermal properties of the cured epoxy resins, revealing a higher glass-transition temperature (ca. 173–222 °C) compared to a bisphenol A system. researchgate.net For poly(2,6-dimethyl-1,4-phenylene ether)-b-poly(dimethylsiloxane) block copolymers, DSC was conducted under a nitrogen atmosphere to evaluate their thermal properties. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in this compound and for monitoring the progress of reactions involving this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For example, the UV absorption spectrum of 2-aminophenol (B121084), a related compound, shows distinct absorption bands that are influenced by the solvent. researchgate.net The photocatalytic oxidation of phenol can be monitored by observing the disappearance of the UV/Vis absorption band due to its π → π* transition at approximately 270 nm. researchgate.net Similarly, the oxidation of 2-aminophenol can be followed by measuring the absorbance of the reaction product, 2-amino-phenoxazin-3-one, at 434 nm, where the substrate has no significant absorption. researchgate.net In the context of reaction monitoring, the hydroxylation of 2,6-DMP by a monooxygenase was monitored using HPLC, which is often coupled with UV detection. nih.gov

Advanced Characterization of Catalytic Systems

In catalytic processes where this compound or its derivatives are involved, either as reactants, products, or part of the catalyst structure, a suite of advanced characterization techniques is employed to understand the catalyst's properties and performance.

Hydrogen-Temperature Programmed Reduction (H₂-TPR) : This technique is used to determine the reducibility of metal oxides in a catalyst. For instance, in the study of B-Cu/SiO₂ catalysts, H₂-TPR profiles were used to understand the interaction between copper and boron species. researchgate.net

Transmission Electron Microscopy (TEM) : TEM provides high-resolution images of the catalyst's morphology, including the size and dispersion of metal particles. For B/Ag/SiO₂ catalysts, TEM was used to show that the addition of boron led to a higher dispersion of the active metal and smaller silver particle sizes. researchgate.net

Ammonia-Temperature Programmed Desorption (NH₃-TPD) : This method is used to measure the acidity of a catalyst by monitoring the desorption of ammonia (B1221849) as a function of temperature. NH₃-TPD was used to characterize the acid sites on xB-Cu/SiO₂ catalysts. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis : BET analysis measures the specific surface area of a material. For a dual-functional core-shell mesoporous halloysite (B83129) nanotube catalyst, BET surface area analysis was part of the characterization of its physio-chemical properties. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the catalyst surface. The Pd 3d XPS spectrum was used to characterize a Pd/SiO₂@S1@H-ZSM-5 capsule catalyst. researchgate.net

X-ray Diffraction (XRD) : XRD is used to identify the crystalline phases present in a catalyst and to determine crystallite size. XRD patterns were used to characterize the structure of xB-Cu/SiO₂ catalysts and a Pd/SiO₂@S1@H-ZSM-5 capsule catalyst. researchgate.netresearchgate.net

These advanced techniques provide a comprehensive understanding of the catalyst's structure-activity relationship, which is crucial for optimizing catalytic processes involving this compound.

Mechanistic Elucidation of Reactions Involving 2 Amino 3,6 Dimethylphenol

Detailed Reaction Pathway Mapping

The reaction pathways of aminophenols, including 2-Amino-3,6-dimethylphenol, are largely governed by the interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, as well as the steric and electronic effects of the methyl (-CH₃) substituents. The positions of these groups on the aromatic ring significantly influence the molecule's reactivity.

One of the most significant reaction pathways for aminophenols is oxidative coupling . In this process, the aminophenol undergoes oxidation to form reactive intermediates that can then couple to produce larger molecules, such as phenoxazinones or polymeric structures. tandfonline.com For instance, the enzymatic oxidation of o-aminophenols by phenoxazinone synthase is a well-studied pathway that proceeds through a series of consecutive two-electron oxidations. acs.org This process involves the initial oxidation to a quinone imine, followed by the addition of a second aminophenol molecule and subsequent oxidations to form the final phenoxazinone chromophore. acs.org

Another relevant pathway is oxidative polymerization . In the presence of an oxidizing agent, this compound can polymerize. The propagation step is believed to proceed through the formation of ladder-type structures composed of phenoxazine (B87303) units.

Furthermore, the synthesis of substituted aminophenols can involve rearrangement reactions. A classic example is the Bamberger rearrangement , where N-phenylhydroxylamines rearrange in the presence of acid to form aminophenols. guidechem.comstackexchange.com For instance, the conversion of N-(2,6-dimethylphenyl)hydroxylamine to 4-amino-3,5-dimethylphenol (B131400) is initiated by the protonation of the oxygen atom, followed by the loss of a water molecule to generate a cationic intermediate. guidechem.comstackexchange.com This intermediate is then attacked by water at the para position, and subsequent deprotonation leads to the final aminophenol product. guidechem.comstackexchange.com

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In reactions involving this compound and its analogs, several key intermediates have been proposed and, in some cases, observed.

A pivotal intermediate in the oxidation of aminophenols is the quinone imine . These highly reactive species are formed through a two-electron oxidation of the parent aminophenol. Their electrophilic nature makes them susceptible to nucleophilic attack, which is a crucial step in both oxidative coupling and polymerization reactions. For example, in the formation of phenoxazinones, a quinone imine intermediate is trapped by a second molecule of the aminophenol. acs.org

In the Bamberger rearrangement, a cationic intermediate is formed after the loss of a water molecule from the protonated N-phenylhydroxylamine. guidechem.comstackexchange.com This species possesses several resonance structures, which direct the subsequent nucleophilic attack to specific positions on the aromatic ring. guidechem.comstackexchange.com

During oxidative coupling reactions catalyzed by metal complexes, metal-ligand complexes play a crucial role. For example, in copper-amine catalyzed oxidations, the formation of a copper-amine complex is the first step. icm.edu.pl The structure and basicity of the amine ligand significantly influence the activity of these catalytic intermediates. icm.edu.pl

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into the rates of reactions and the factors that influence them. For reactions involving compounds structurally similar to this compound, kinetic parameters have been determined.

Kinetic Parameters for the Enzymatic Hydroxylation of Dimethylphenols

| Substrate | Apparent K_m (mM) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|

| 2,6-Dimethylphenol (B121312) | 0.12 ± 0.01 | 4.02 | nih.gov |

| 2,3,6-Trimethylphenol (B1330405) | 0.17 ± 0.01 | 2.84 | nih.gov |

Kinetic studies on the oxidation of 2,6-dimethylaniline (B139824) by hydroxyl radicals have shown the reaction to be second-order. acs.org The rate constants were determined using a competitive kinetics technique. acs.org

Second-Order Rate Constants for the Oxidation of 2,6-Dimethylaniline

| Method | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Batch Study (Mean) | 1.71 x 10¹⁰ | acs.org |

| Continuous Study (Average) | 1.71 x 10¹⁰ | acs.org |

Computational Validation and Refinement of Proposed Mechanisms

Computational chemistry provides a powerful tool for validating and refining proposed reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to determine the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net

In the context of reactions involving aminophenol-like structures, computational studies have been employed to understand the chiral self-recognition effect in the dimerization of cyclic 1-azadienes. ehu.es These studies revealed that a combination of attractive π-stacking forces and repulsive steric interactions is responsible for the high stereospecificity of the reaction. ehu.es

For the Elbs oxidation, which involves the reaction of a phenolate (B1203915) anion with peroxydisulfate, computational calculations have been used to compare the energies of the ortho- and para-intermediates, helping to explain the observed regioselectivity of the reaction. beilstein-journals.org

While specific computational studies on this compound were not prominently found, the application of these methods to analogous systems demonstrates their utility in providing a deeper, molecular-level understanding of the reaction mechanisms. These theoretical approaches can complement experimental findings and guide future research in this area.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Fine Chemical Synthesis

2-Amino-3,6-dimethylphenol serves as a crucial building block in the synthesis of a variety of fine chemicals. The presence of reactive amino and hydroxyl groups on the phenol (B47542) ring allows for its participation in numerous organic reactions, making it a valuable intermediate.

The structural framework of this compound makes it an excellent precursor for the synthesis of chromophores and other specialty organic molecules. Its derivatives are integral to the production of a wide spectrum of coloring agents.

Azo Dyes : The amino group in aminophenol derivatives can be diazotized and then coupled with other aromatic compounds to form azo dyes, which are a major class of synthetic colorants used in the textile and cosmetics industries.

Oxidative Dyes : In hair dye formulations, aminophenols act as oxidative dye precursors. They undergo oxidation to form colored molecules that can bind to the hair shaft. The specific substitution pattern of this compound influences the resulting color and its stability.

Specialty Chemicals : Beyond dyes, this compound is a building block for other complex organic molecules. ontosight.ai For instance, related dimethylphenol compounds are used as intermediates in the synthesis of various specialty chemicals. ontosight.ai

Table 1: Applications of Aminophenol Derivatives in Dye Synthesis

| Derivative Class | Application | Mechanism/Role |

|---|---|---|

| Azo Dye Intermediate | Textiles, Cosmetics | Diazotization of the amino group followed by coupling reactions. |

| Oxidative Dye Precursor | Hair Colorants | Oxidation to form chromophores that bind to hair keratin. epo.org |

| Pigment Intermediate | Industrial Colorants | Serves as a building block for larger, insoluble color molecules. ontosight.ai |

The chemical scaffold of this compound is also valuable in the synthesis of biologically active molecules for the pharmaceutical and agrochemical sectors. The strategic placement of its functional groups allows for the construction of complex molecular architectures with desired therapeutic or pesticidal properties.

Pharmaceutical Synthesis : Derivatives of dimethylphenols are utilized as intermediates in the production of various drugs. smolecule.com For example, 2,6-dimethylphenol (B121312) is a known precursor in the synthesis of the antiarrhythmic drug mexiletine. nih.govgoogle.com The amino and hydroxyl functionalities on this compound provide reactive sites for building more complex pharmaceutical agents.

Agrochemical Intermediates : In the field of agrochemicals, dimethylphenol derivatives are used to synthesize pesticides. ontosight.ai For instance, 2,6-dimethylphenol is an intermediate for the fungicide metalaxyl. nih.gov The structural features of this compound make it a candidate for developing new classes of agrochemicals.

Contributions to Polymer and Material Science

In the realm of materials science, this compound and its related structures are significant contributors to the development of advanced polymers and functional materials.

One of the most notable applications of dimethylphenols is in the synthesis of poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), a high-performance engineering thermoplastic. google.comicm.edu.pl

Oxidative Polymerization : PPO is commercially produced through the oxidative polymerization of 2,6-dimethylphenol, typically using a copper-amine catalyst. researchgate.nettandfonline.comacs.org

Copolymerization : this compound can be used as a comonomer in the synthesis of PPO. The incorporation of the amino group into the polymer backbone can modify the properties of the resulting material, such as solubility, thermal stability, and adhesion. Research has shown that oxidative coupling copolymerization of 2,6-dimethylphenol with functional monomers containing amino groups can be successfully achieved. researchgate.net

Table 2: Research on Poly(phenylene oxide) Synthesis using Dimethylphenol Derivatives

| Monomer(s) | Catalyst System | Key Finding |

|---|---|---|

| 2,6-dimethylphenol | Copper-amine complex | Foundation of commercial PPO production. tandfonline.com |

| 2,6-dimethylphenol and functional comonomers with amino groups | Copper catalyst | Successful incorporation of functional groups into the PPO backbone. researchgate.net |

| 2,6-dimethylphenol | Aminosilane-copper(II) complexes | Effective catalysis for PPO formation, with potential for creating polymer matrix nanocomposites. icm.edu.plvot.pl |

| 2,6-dimethylphenol and DOPO-substituted bisphenols | Copper(I) bromide/N-butyldimethylamine | Synthesis of PPOs with enhanced thermal stability and char yield. mdpi.comresearchgate.net |

The inclusion of functional groups like the amino moiety of this compound opens avenues for creating novel polymer architectures and functional materials with tailored properties. acs.org

Functional Polymers : The amino group can serve as a site for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules. This allows for the design of materials with specific properties for applications in membranes, coatings, and composites.

Enhanced Properties : The incorporation of functional monomers can lead to polymers with improved characteristics. For example, the synthesis of PPO derivatives containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) has been shown to result in materials with higher glass transition temperatures and enhanced thermal stability. mdpi.com The presence of the amino group in this compound can similarly be exploited to enhance polymer properties.

Research in Catalysis

Derivatives of aminophenols and their corresponding metal complexes are subjects of research in the field of catalysis.

Catalyst Ligands : The amino and hydroxyl groups of this compound make it a potential ligand for coordinating with metal ions. These metal complexes can then be investigated for their catalytic activity in various organic transformations.

Catalyst Precursors : In some catalytic systems, compounds structurally related to this compound are used as precursors. For instance, research on the amination of 2,6-dimethylphenol has utilized transition metal-based catalysts. researchgate.net Furthermore, copper-aminosilane complexes have been effectively used as catalysts in the oxidative polymerization of 2,6-dimethylphenol. icm.edu.plvot.pl This suggests that this compound could be a valuable component in the design of new catalytic systems.

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

Current research literature does not extensively document the direct use of this compound as a synthesized ligand for metal-catalyzed reactions. Its primary role appears to be that of a precursor or an intermediate in the synthesis of more complex molecules.

For instance, this compound has been utilized as a starting reagent in multi-step synthetic pathways. In one such pathway, it is reacted with ethyl 2-chloro-2-oxoacetate to form an intermediate compound. googleapis.com These synthetic sequences can subsequently involve metal-mediated cross-coupling reactions, such as Suzuki, Stille, or Kumada reactions, to construct larger, more complex chemical structures. google.com However, in these cases, this compound itself is not functioning as the coordinating ligand to the metal catalyst but rather as a foundational piece of the final target molecule. There is a lack of specific research data on the design, synthesis, and characterization of metal complexes where this compound or its immediate derivatives act as the primary ligands to drive catalytic transformations.

Investigation of Organocatalytic Systems

Based on available scientific literature, there is no specific information regarding the investigation or application of this compound as a catalyst or a key component within organocatalytic systems. Research in organocatalysis often focuses on chiral amines, thioureas, and phosphoric acids, but the specific structure of this compound has not been highlighted in this context in the reviewed sources.

Development of Biocatalytic Processes

The application of this compound in the development of biocatalytic processes is not described in the current body of scientific research. While biocatalysis is a rapidly expanding field utilizing enzymes and whole-cell systems for chemical transformations, the focus has been on other phenol derivatives. There is no available data to suggest that this compound has been used as a substrate, inhibitor, or precursor in studied biocatalytic pathways.

Structure Reactivity and Structure Activity Relationship Sar Studies of 2 Amino 3,6 Dimethylphenol

Correlating Molecular Structure with Reaction Outcomes

The arrangement of substituents on the phenol (B47542) ring of 2-Amino-3,6-dimethylphenol governs its reactivity in various chemical transformations. The hydroxyl and amino groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nih.govresearchgate.net In this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 6, 4, and 2. Position 2 is occupied by the amino group, and position 6 is occupied by a methyl group. This leaves position 4 as a likely site for electrophilic attack. Similarly, the amino group directs to its ortho and para positions (positions 3 and 5), which are already substituted. The interplay between these activating groups and the electron-donating methyl groups at positions 3 and 6 creates a nuanced reactivity profile.